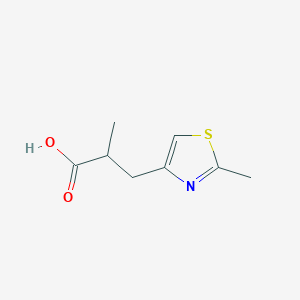
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid typically involves the reaction of 2-methylthiazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-methylthiazole with a halogenated propanoic acid under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
3-(2-Methylthiazol-4-yl)propanoic acid: A closely related compound with a similar structure.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Uniqueness
2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid is unique due to the presence of both a methyl group and a propanoic acid moiety attached to the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5(8(10)11)3-7-4-12-6(2)9-7/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
MEQUEPDSLCIOFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


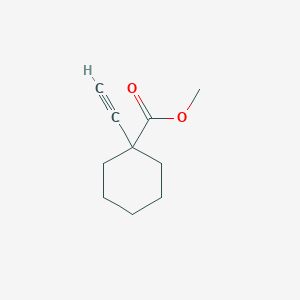
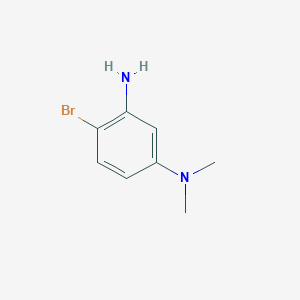
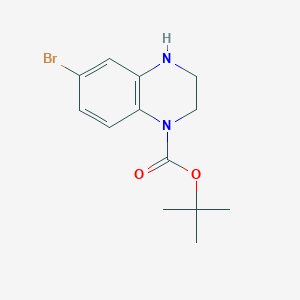
![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

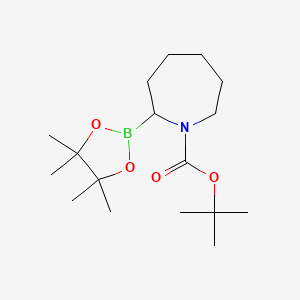
![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
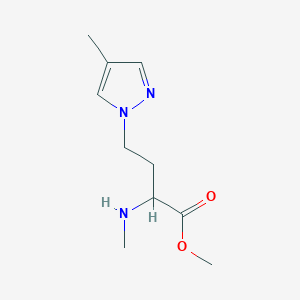

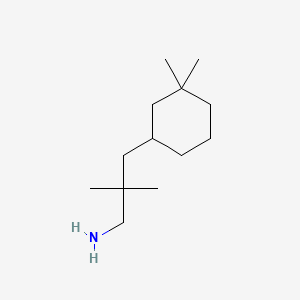
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)
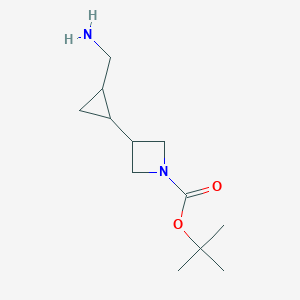
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)
![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)
